2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide
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Overview
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide is a chemical compound with the molecular formula C12H13ClN2O4. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a benzodioxin ring, making it a subject of interest for various scientific studies.
Preparation Methods
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring structure allows it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide include:
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-propylacetamide
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide
These compounds share the benzodioxin ring structure but differ in the alkyl group attached to the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-14(12(15)6-13)7-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOANLOBGYDEGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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